4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95%
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% (4-CFPHBA) is a chemical compound with a molecular formula of C9H7ClFO3. It is an aromatic hydroxy acid and a member of the phenol family of compounds. 4-CFPHBA has a wide range of applications in the fields of organic synthesis and medicinal chemistry. Its unique properties make it an ideal starting material for the synthesis of various compounds, including drugs, agrochemicals, and other specialty chemicals.
Mechanism of Action
4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% is an aromatic hydroxy acid, and its mechanism of action is similar to that of other hydroxy acids. It is believed to act by binding to specific enzymes and inhibiting their activity. In addition, 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450, glucuronosyltransferase, and UDP-glucuronosyltransferase.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450, glucuronosyltransferase, and UDP-glucuronosyltransferase. In addition, 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% has been shown to have an anti-inflammatory effect, and it has been used as an inhibitor of the enzyme cyclooxygenase.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively stable, and it is soluble in both organic and aqueous solvents. In addition, 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% is relatively inexpensive and readily available. However, it should be noted that 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% is a strong acid and should be handled with care in the laboratory.
Future Directions
The potential applications of 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% are numerous, and there are many opportunities for further research. These include the development of new synthetic routes to 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% and its derivatives, the design of new drugs based on its structure, and the investigation of its biochemical and physiological effects. In addition, 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% could be used to develop new agrochemicals and specialty chemicals. Finally, further research into the mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% could lead to the development of new therapeutic agents.
Synthesis Methods
4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% can be synthesized in a two-step process. First, 3-chloro-5-fluorophenol is reacted with acetic anhydride to form the corresponding acyl chloride. This acyl chloride is then reacted with sodium hydroxide to form 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95%. The reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% has been widely studied in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various compounds, including drugs, agrochemicals, and other specialty chemicals. In addition, 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid, 95% has been used as a starting material in the synthesis of a variety of biologically active compounds, including antibiotics, anticancer agents, and antiviral agents.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWTVWXCWNWXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690502 |
Source
|
Record name | 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-97-8 |
Source
|
Record name | 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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